molecular formula C20H19N3O3S B2559772 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 302583-57-9

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Katalognummer B2559772
CAS-Nummer: 302583-57-9
Molekulargewicht: 381.45
InChI-Schlüssel: UBLXKJWXGCELHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Structural and Fluorescence Properties

Studies on related amide-containing isoquinoline derivatives have explored their structural aspects and properties, including the formation of salts and inclusion compounds with different acids. Such research reveals insights into gel formation, crystalline solid formation, and fluorescence emission characteristics of these compounds. The interaction with acids and host–guest complexes can significantly alter the fluorescence properties, which could have implications for sensing or bioimaging applications (Karmakar, Sarma, & Baruah, 2007).

Anticancer Potential

Molecular modeling and synthesis efforts have been directed towards creating novel derivatives of quinazolinone with potential anticancer activity. Specifically, these efforts focus on inhibiting methionine synthase (MetS), a cobalamin-dependent enzyme over-expressed in certain cancer cells. The synthesis of such compounds and their evaluation against cancer cell lines underscore the potential of quinazolinone derivatives in cancer therapy. One compound, in particular, showed promising IC50 values against PC-3 cell lines, indicating potent cytotoxic activity (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).

Synthesis and Evaluation of Therapeutic Properties

The synthesis of thioxoquinazolinone derivatives and their evaluation for anti-inflammatory and analgesic activities highlight the therapeutic potential of quinazolinone derivatives. These studies involve the synthesis of various derivatives, structural elucidation, and pharmacological testing, revealing compounds with significant activity compared to standard drugs. This research could pave the way for new treatments for inflammation and pain (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Design and Synthesis for Analgesic and Anti-inflammatory Activities

Research on novel quinazolinyl acetamides for their analgesic and anti-inflammatory activities involves the design, synthesis, and evaluation of these compounds. This research has identified compounds with potent activities and lower ulcerogenic potential compared to aspirin, suggesting a promising direction for developing new analgesic and anti-inflammatory agents with reduced side effects (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Antitumor Activities and Molecular Docking Studies

Further studies have synthesized and evaluated the antitumor activities of novel 3-benzyl-substituted-4(3H)-quinazolinones. These compounds exhibited broad-spectrum antitumor activity, with some showing significant potency compared to the control 5-FU. Molecular docking studies helped in understanding their potential mechanisms of action, such as inhibition of key enzymes in cancer cell proliferation (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-3-12-23-19(25)16-6-4-5-7-17(16)22-20(23)27-13-18(24)21-14-8-10-15(26-2)11-9-14/h3-11H,1,12-13H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXKJWXGCELHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.